(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O2S/c1-13-8-16(23)6-7-18(13)25-11-15(10-24)21-26-19(12-29-21)17-9-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLWGPMAZOQXIR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of the compound typically involves a multi-step process that integrates various chemical precursors. A common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with 4-bromobenzaldehyde and malononitrile in the presence of a catalyst such as DMAP. The resulting compound is characterized by its unique thiazole and chromen moieties, which are crucial for its biological activity .
2.1 Antitumor Activity
Research indicates that compounds featuring thiazole and chromen structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of the thiazole ring in the compound enhances its cytotoxic activity against various cancer cell lines, with IC50 values indicating potent effects comparable to established chemotherapeutic agents like doxorubicin .
2.2 Anticonvulsant Properties
Thiazole-based compounds have also been evaluated for their anticonvulsant activities. In experimental models, certain derivatives have demonstrated the ability to eliminate tonic extensor phases in seizure models, suggesting potential therapeutic applications in epilepsy management .
2.3 Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The presence of hydroxyl groups within its structure contributes to radical scavenging activities comparable to vitamin C. This property is crucial for mitigating oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The thiazole moiety interacts with cellular targets involved in cell cycle regulation and apoptosis, promoting cancer cell death through both intrinsic and extrinsic pathways.
- Anticonvulsant Mechanism : It is hypothesized that the compound modulates neurotransmitter levels or ion channel activity, thereby stabilizing neuronal excitability.
- Antioxidant Mechanism : The radical scavenging ability is attributed to the electron-donating capacity of hydroxyl groups, which neutralize free radicals and prevent cellular damage .
4. Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
5. Conclusion
The compound This compound exhibits promising biological activities across multiple domains, particularly in antitumor and anticonvulsant applications. Its structural features play a pivotal role in mediating these effects, warranting further investigation into its therapeutic potential.
Scientific Research Applications
Antimicrobial Properties
Research on similar thiazole derivatives indicates that compounds with thiazole rings exhibit significant antimicrobial properties. Studies have shown that thiazole-containing compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Activity
Compounds structurally related to (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile have been evaluated for anticancer activity. For instance, thiazole derivatives have demonstrated effectiveness against human breast adenocarcinoma cell lines, suggesting that this compound may also possess similar anticancer properties . The presence of the 1,3-thiazole ring is often linked to enhanced cytotoxic effects against cancer cells.
Case Study 1: Antimicrobial Activity
In a study published in Molecules, various thiazole derivatives were synthesized and tested for their antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains, supporting the hypothesis that this compound could similarly function as an antimicrobial agent .
Case Study 2: Anticancer Screening
Another study focused on thiazole derivatives demonstrated significant anticancer effects against MCF7 breast cancer cells using Sulforhodamine B assays. The results showed that compounds with structural similarities to (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-eneni-trile were effective in inhibiting cell proliferation .
Q & A
Q. What are the key synthetic steps for preparing (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?
The synthesis involves multi-step reactions, including:
- Condensation reactions between aromatic aldehydes and amines to form the enaminonitrile backbone.
- Thiazole ring formation via cyclization, often catalyzed by palladium or copper-based catalysts under controlled temperatures (60–80°C) .
- Coupling reactions to introduce the 2-oxo-2H-chromen-3-yl moiety, requiring anhydrous solvents like dimethyl sulfoxide (DMSO) . Purification typically employs column chromatography or recrystallization .
Q. Which spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups like nitrile (-C≡N) and carbonyl (C=O) stretches .
Q. What are the primary functional groups influencing its reactivity?
Key groups include:
- Nitrile group (-C≡N) : Participates in nucleophilic additions or cyclization reactions.
- Thiazole ring : Enhances π-stacking interactions and serves as a hydrogen-bond acceptor .
- 2-Oxo-2H-chromen-3-yl moiety : Contributes to fluorescence properties and potential DNA intercalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Catalyst tuning : Palladium catalysts with phosphine ligands enhance coupling efficiency .
- Temperature control : Lowering reaction temperatures (e.g., 40°C) reduces side-product formation in thiazole cyclization .
- Real-time monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Compare activities under identical conditions (e.g., cell lines, concentrations) .
- Structural analogs : Test derivatives (e.g., halogen-substituted variants) to isolate structure-activity relationships (SAR) .
- Computational validation : Molecular docking to predict binding affinities against targets like kinases or tubulin .
Q. How does computational modeling aid in understanding its mechanism of action?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA topoisomerases) .
- Pharmacophore modeling : Identifies critical moieties for bioactivity, guiding analog design .
Q. What are the structure-activity relationships (SAR) for its anticancer activity?
- Substituent effects : Bromine at the 4-position enhances cytotoxicity by increasing lipophilicity and membrane permeability .
- Thiazole modifications : Methyl groups on the thiazole ring improve metabolic stability .
- Chromenone moiety : The 2-oxo group is critical for intercalation into DNA, as shown in fluorescence quenching assays .
Q. How can stability issues during storage be addressed?
- Storage conditions : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent degradation .
- Stabilizers : Add antioxidants (e.g., BHT) in stock solutions .
- Periodic analysis : Monitor purity via HPLC every 3–6 months .
Q. What methods confirm its interaction with biological targets like enzymes?
Q. How to design analogs with improved pharmacokinetics?
- Bioisosteric replacement : Substitute the nitrile group with a carboxylic acid to enhance solubility .
- Prodrug strategies : Mask the chromenone moiety with ester groups to improve oral bioavailability .
- Metabolic profiling : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
